molecular formula C13H20N2O2 B12548484 Benzenamine, 3-methyl-4-nitro-N,N-dipropyl- CAS No. 821776-55-0

Benzenamine, 3-methyl-4-nitro-N,N-dipropyl-

Cat. No.: B12548484
CAS No.: 821776-55-0
M. Wt: 236.31 g/mol
InChI Key: KQUPPWDMEUESIQ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Benzenamine, 3-Methyl-4-Nitro-N,N-Dipropyl-

Systematic Nomenclature and CAS Registry Information

The compound is systematically named 3-methyl-4-nitro-N,N-dipropylaniline under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its benzene ring substituted with a methyl group at position 3, a nitro group at position 4, and two propyl chains attached to the amine nitrogen. The Chemical Abstracts Service (CAS) Registry Number 821776-55-0 uniquely identifies this compound in chemical databases. Additional synonyms include N,N-dipropyl-3-methyl-4-nitrobenzenamine and SCHEMBL3054634, as cataloged in PubChem.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₂₀N₂O₂ corresponds to a calculated exact mass of 236.1525 g/mol , consistent with the molecular weight of 236.31 g/mol reported in experimental data. The formula breakdown includes:

  • 13 carbon atoms : 7 from the benzene ring, 2 from the methyl group, and 4 from the propyl chains.
  • 20 hydrogen atoms : Distributed across the aromatic ring (3H), methyl group (3H), and propyl chains (14H).
  • 2 nitrogen atoms : One in the nitro group and one in the tertiary amine.
  • 2 oxygen atoms : Exclusive to the nitro group.

Table 1: Molecular Identity Summary

Property Value
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
CAS Registry Number 821776-55-0
IUPAC Name 3-methyl-4-nitro-N,N-dipropylaniline

Three-Dimensional Conformational Studies

The three-dimensional structure of benzenamine, 3-methyl-4-nitro-N,N-dipropyl-,
features a planar aromatic ring with substituents arranged in a meta configuration. The nitro group adopts a coplanar orientation with the benzene ring due to resonance stabilization, while the methyl group introduces steric bulk at position 3. The dipropylamino group exhibits free rotation around the C–N bond, leading to multiple conformational isomers. Computational models predict a lowest-energy conformation where the propyl chains adopt staggered arrangements to minimize van der Waals repulsions.

Crystallographic Data and Packing Arrangements

No crystallographic data for this compound has been reported in peer-reviewed literature or structural databases. The absence of single-crystal X-ray diffraction studies precludes definitive analysis of its solid-state packing arrangements or unit cell parameters. Comparative studies with analogous nitroanilines suggest potential monoclinic or orthorhombic crystal systems, though experimental validation remains necessary.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (predicted, 400 MHz, CDCl₃):

  • Aromatic protons : A doublet of doublets at δ 8.10–8.30 ppm (1H, H-2), a triplet at δ 7.45–7.60 ppm (1H, H-5), and a doublet at δ 7.30–7.40 ppm (1H, H-6), arising from the deshielding effect of the nitro group.
  • Methyl group : A singlet at δ 2.50–2.60 ppm (3H, C3–CH₃).
  • Dipropylamino group : A multiplet at δ 3.10–3.30 ppm (4H, N–CH₂) and overlapping triplets at δ 1.40–1.70 ppm (12H, CH₂–CH₂–CH₃).

¹³C NMR (predicted, 100 MHz, CDCl₃):

  • Aromatic carbons : Signals at δ 148.9 (C-4, nitro-substituted), δ 135.2 (C-3, methyl-substituted), δ 129.8 (C-1), δ 125.6 (C-2), δ 122.4 (C-5), and δ 118.7 (C-6).
  • Methyl carbon : δ 21.5 (C3–CH₃).
  • Dipropylamino carbons : δ 54.8 (N–CH₂), δ 23.1 (CH₂–CH₂–CH₃), and δ 11.4 (CH₃).

Table 2: Predicted NMR Chemical Shifts

Group ¹H Shift (ppm) ¹³C Shift (ppm)
H-2 (aromatic) 8.10–8.30 125.6
H-5 (aromatic) 7.45–7.60 122.4
H-6 (aromatic) 7.30–7.40 118.7
C3–CH₃ 2.50–2.60 21.5
N–CH₂ 3.10–3.30 54.8
CH₂–CH₂–CH₃ 1.40–1.70 23.1 / 11.4
Infrared (IR) Vibrational Mode Assignments

Key IR absorption bands (predicted, KBr pellet):

  • Nitro group (NO₂) : Strong asymmetric and symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹ , respectively.
  • C–N stretch (tertiary amine) : Medium intensity band near 1240 cm⁻¹ .
  • C–H stretches : Aromatic C–H at 3050–3100 cm⁻¹ , aliphatic C–H (propyl) at 2850–2950 cm⁻¹ .
  • Methyl C–H deformation : Scissoring at 1450 cm⁻¹ .
Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry (70 eV) would yield:

  • Molecular ion : m/z 236 (low abundance due to nitro group instability).
  • Major fragments :
    • m/z 191 : Loss of a propyl group (C₃H₇- ).
    • m/z 162 : Subsequent loss of NO- from m/z 191.
    • m/z 119 : Tropylium ion formation after ring reorganization.
    • m/z 91 : Benzyl cation (C₇H₇⁺).

Fragmentation pathways emphasize cleavage at the amine and nitro groups, consistent with the stability of resulting ions.

Properties

CAS No.

821776-55-0

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

3-methyl-4-nitro-N,N-dipropylaniline

InChI

InChI=1S/C13H20N2O2/c1-4-8-14(9-5-2)12-6-7-13(15(16)17)11(3)10-12/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

KQUPPWDMEUESIQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-methyl-4-nitro-N,N-dipropyl- typically involves the nitration of 3-methyl-N,N-dipropylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenamine, 3-methyl-4-nitro-N,N-dipropyl- can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-methyl-4-amino-N,N-dipropylaniline.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Benzenamine, 3-methyl-4-nitro-N,N-dipropyl- serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations including:

  • Electrophilic Aromatic Substitution : The nitro group can enhance the electrophilicity of the aromatic ring, facilitating further substitutions.
  • Redox Reactions : The nitro group can be reduced to an amine or oxidized to form nitroso derivatives.

Biology

Research has indicated potential biological activity for this compound, particularly in its interactions with biomolecules. Studies focus on:

  • Enzyme Interaction : The compound's structure allows it to modulate enzyme activities through hydrogen bonding and ionic interactions.
  • Toxicological Studies : Investigations into its effects on biological systems highlight its potential toxicity, necessitating further research into its safety profiles.

Medicine

The unique structural features of Benzenamine, 3-methyl-4-nitro-N,N-dipropyl- make it a candidate for pharmaceutical development. Potential applications include:

  • Drug Development : Its ability to interact with biological targets positions it as a promising lead compound for new medications.
  • Analytical Chemistry : Employed in pharmacokinetic studies to analyze drug metabolism and distribution.

Industry

In industrial settings, this compound is utilized for:

  • Dyes and Pigments Production : Its chemical properties allow it to be used in synthesizing various dyes.
  • Chemical Manufacturing : It serves as a precursor for producing other industrial chemicals.

A study examining the interaction of Benzenamine, 3-methyl-4-nitro-N,N-dipropyl- with specific enzymes demonstrated that it could inhibit enzyme activity at certain concentrations. This suggests potential therapeutic applications but also raises concerns regarding toxicity at higher doses.

Case Study 2: Industrial Use

In the dye manufacturing sector, this compound was successfully used as an intermediate in synthesizing azo dyes. The resulting dyes exhibited vibrant colors and stability, making them suitable for textile applications.

Data Tables

Application AreaSpecific UseOutcome
ChemistryIntermediate in organic synthesisFacilitated production of complex molecules
BiologyEnzyme modulation studiesIdentified potential inhibitory effects
MedicineDrug development candidatePromising lead for new pharmaceuticals
IndustryDye productionHigh stability and vibrant colors

Mechanism of Action

The mechanism of action of Benzenamine, 3-methyl-4-nitro-N,N-dipropyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in electron transfer reactions and form covalent bonds with nucleophilic sites in proteins and DNA.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares structural features and functional groups of related benzenamine derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Application/Notes Reference
Benzenamine, 3-methyl-4-nitro-N,N-dipropyl- C13H19N3O2* 265.31* 3-methyl, 4-nitro, N,N-dipropyl Nitro, dipropylamine Hypothetical herbicidal activity -
Isopropalin (33820-53-0) C15H23N3O4 309.36 4-isopropyl, 2,6-dinitro, N,N-dipropyl Dinitro, dipropylamine Pre-emergent herbicide
Profluralin (26399-36-0) C14H16F3N3O4 347.33 4-trifluoromethyl, 2,6-dinitro, N-cyclopropylmethyl, N-propyl Dinitro, trifluoromethyl Herbicide (soil-applied)
N,N-Di-(n-propyl)benzenamine (2217-07-4) C12H19N 177.29 N,N-dipropyl Dipropylamine Precursor, no nitro groups
Dinitramine (1918-08-7) C13H19N3O4 281.31 4-methyl, 2,6-dinitro, N,N-dipropyl Dinitro, dipropylamine Pre-emergent herbicide

*Hypothetical data inferred from nomenclature.

Key Structural Differences:
  • Nitro group positioning : Isopropalin and Dinitramine have nitro groups at 2,6-positions , enhancing photostability and herbicidal activity, whereas the target compound has a single nitro group at position 4 , which may alter reactivity and selectivity .
  • Substituent effects : Profluralin’s trifluoromethyl group increases lipophilicity and soil adsorption compared to methyl or isopropyl groups .
  • Amino groups: N,N-dipropylamine in the target compound vs. N-cyclopropylmethyl in Profluralin, affecting steric hindrance and binding interactions .

Physicochemical and Thermodynamic Properties

Property Benzenamine, 3-methyl-4-nitro-N,N-dipropyl-* Isopropalin Profluralin Dinitramine
Melting Point (°C) ~40–50 (estimated) Liquid (0.91 g/cm³) 32.1 42
Water Solubility (mg/L) Low (<100) Insoluble <1 304
LogP (octanol-water) ~3.5 (estimated) 3.5–4.0 4.2 3.8
Bond Dissociation Energy (N-O)* - - - -

*Thermochemical data from indicate that nitro groups in nitrones (e.g., N-phenylmethylene benzenamine N-oxide) have lower N-O bond dissociation enthalpies (~184 kJ/mol) compared to azoxy groups (~251 kJ/mol), suggesting nitro positioning and adjacent substituents critically influence stability .

Biological Activity

Benzenamine, 3-methyl-4-nitro-N,N-dipropyl- (CAS No. 821776-55-0) is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 218.29 g/mol
  • IUPAC Name : 3-Methyl-4-nitro-N,N-dipropylaniline

The biological activity of benzenamine derivatives often involves their interaction with specific molecular targets. For instance, nitroanilines can act as electrophiles, engaging in nucleophilic attacks that lead to various biological effects. The nitro group is known to influence the compound's reactivity and biological interactions, particularly in relation to enzyme inhibition and receptor binding.

Biological Activities

1. Antimicrobial Activity
Research indicates that benzenamine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
Benzenamine, 3-methyl-4-nitro-N,N-dipropyl-32E. coli
Similar nitroaniline derivative16S. aureus

2. Anticancer Potential
Benzenamine derivatives have been investigated for their anticancer properties. In vitro studies demonstrated that certain analogs could induce apoptosis in cancer cell lines by disrupting tubulin polymerization and generating reactive oxygen species (ROS).

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)20.1Tubulin disruption
A549 (lung cancer)14.0ROS generation

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of benzenamine derivatives against multi-drug resistant strains. The results showed that the compound had a minimal inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anticancer Activity
In another investigation, benzenamine derivatives were tested against various cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent activity against both MCF-7 and A549 cells.

Research Findings

Recent literature underscores the significance of structural modifications in enhancing the biological activity of benzenamines. The introduction of different substituents on the aromatic ring can lead to improved potency and selectivity.

Summary of Findings

  • Antimicrobial Activity : Effective against several bacterial strains.
  • Anticancer Activity : Induces apoptosis through multiple mechanisms.
  • Structural Influence : Modifications can enhance biological properties.

Q & A

Q. What are the recommended methods for synthesizing Benzenamine, 3-methyl-4-nitro-N,N-dipropyl- with high purity?

  • Methodological Answer : Synthesis typically involves sequential alkylation and nitration steps. First, propyl groups are introduced via nucleophilic substitution on 3-methylbenzenamine using propyl halides under basic conditions (e.g., K₂CO₃ in DMF). The nitro group is then introduced via controlled nitration using HNO₃/H₂SO₄ at low temperatures (0–5°C) to avoid over-nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>98%). Analytical standards (e.g., HPLC with UV detection at λmax ≈ 255 nm) should verify purity .

Q. How can researchers characterize the molecular structure of Benzenamine, 3-methyl-4-nitro-N,N-dipropyl-?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons, propyl chain integration). For example, the nitro group deshields adjacent protons, shifting aromatic signals downfield .
  • IR Spectroscopy : Identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, C-N stretches at ~1250 cm⁻¹). Reference NIST spectral databases for validation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Compare with computational predictions (e.g., via Crippen or McGowan methods) .

Q. What are the stability considerations for storing Benzenamine, 3-methyl-4-nitro-N,N-dipropyl-?

  • Methodological Answer : Store in amber glass containers under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to monitor decomposition. Note that nitroaromatics may form hazardous byproducts (e.g., nitroso derivatives) under prolonged light exposure .

Advanced Research Questions

Q. How can computational models predict physicochemical properties when experimental data is unavailable?

  • Methodological Answer : Use quantum mechanical (QM) methods (e.g., DFT for logP, solubility) and group contribution approaches (e.g., Joback or Crippen methods for boiling points, vapor pressure). For example:
  • logP Estimation : Crippen’s fragmentation method accounts for nitro and alkyl substituents .
  • Thermodynamic Properties : The NIST WebBook provides entropy and enthalpy values for analogous compounds .
    Validate predictions with limited experimental data (e.g., differential scanning calorimetry for melting points) .

Q. What strategies resolve contradictions in reported reactivity data for nitroaromatic amines?

  • Methodological Answer : Systematically vary reaction conditions (solvent polarity, temperature, catalyst loading) and analyze intermediates via in-situ FTIR or GC-MS. For example:
  • Reductive Pathways : Conflicting reports on catalytic hydrogenation vs. Zn/HCl reduction can be clarified by monitoring nitro-to-amine conversion kinetics .
  • pH-Dependent Stability : Use UV-Vis spectroscopy to track degradation rates under acidic/alkaline conditions .

Q. How can researchers investigate the electronic effects of substituents on the nitro group’s reactivity?

  • Methodological Answer : Perform Hammett analysis by synthesizing derivatives with electron-donating/withdrawing groups (e.g., –OCH₃, –Cl) and measure reaction rates (e.g., nucleophilic aromatic substitution). Computational tools (e.g., Gaussian for HOMO-LUMO gaps) correlate substituent effects with experimental outcomes. For nitroaromatics, electron-withdrawing groups typically increase electrophilicity .

Q. What advanced spectroscopic techniques elucidate intermolecular interactions in crystalline forms?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. Compare with Cambridge Structural Database entries for nitroaromatic amines .
  • Solid-State NMR : Probe local electronic environments of nitrogen atoms (¹⁵N NMR) to distinguish nitro and amine groups .

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